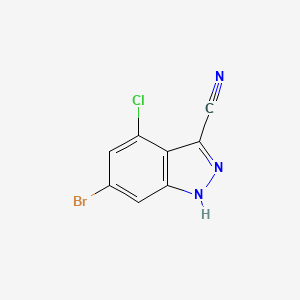

6-Bromo-4-chloro-1H-indazole-3-carbonitrile

説明

特性

分子式 |

C8H3BrClN3 |

|---|---|

分子量 |

256.48 g/mol |

IUPAC名 |

6-bromo-4-chloro-1H-indazole-3-carbonitrile |

InChI |

InChI=1S/C8H3BrClN3/c9-4-1-5(10)8-6(2-4)12-13-7(8)3-11/h1-2H,(H,12,13) |

InChIキー |

QADDNDISKZSFCQ-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C2=C1NN=C2C#N)Cl)Br |

製品の起源 |

United States |

The Ascendant Scaffold: A Technical Guide to 6-Bromo-4-chloro-1H-indazole-3-carbonitrile in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the 1H-indazole core has emerged as a privileged structural motif, particularly in the development of ATP-competitive kinase inhibitors. Among its highly functionalized derivatives, 6-Bromo-4-chloro-1H-indazole-3-carbonitrile stands out as an advanced, polyhalogenated building block. The strategic placement of the 4-chloro and 6-bromo substituents provides a unique confluence of steric shielding and halogen-bonding capabilities, while the 3-carbonitrile group serves as a versatile synthetic handle for downstream derivatization into biologically active carboxamides[1].

This technical guide provides a comprehensive, mechanistically grounded roadmap for the synthesis, characterization, and application of this critical scaffold in targeted therapeutics.

Physicochemical Profiling

Understanding the fundamental properties of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile is essential for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below.

| Property | Value | Mechanistic / Synthetic Relevance |

| CAS Number | 2411634-78-9 | Unique identifier for procurement and regulatory tracking. |

| Molecular Weight | 256.49 g/mol | Ideal low-molecular-weight precursor for fragment-based drug design (FBDD). |

| Molecular Formula | C8H3BrClN3 | High halogen content increases lipophilicity (LogP). |

| SMILES String | N#Cc1c2c(Cl)cc(Br)cc2[nH]n1 | Defines the precise regiochemistry of the bicyclic system. |

| C-I vs C-Br/C-Cl BDE | ~234 vs ~285/331 kJ/mol | Enables absolute chemoselectivity during Pd-catalyzed cross-coupling at C3. |

| Tautomeric State | N1-H ⇌ N2-H | Dictates regioselectivity during electrophilic N-alkylation reactions. |

De Novo Synthesis & Mechanistic Pathways

The synthesis of 6-bromo-4-chloro-1H-indazole-3-carbonitrile requires precise chemoselective control to avoid polymerizing the polyhalogenated scaffold. The most robust, scalable route involves the regioselective C-H iodination of the indazole core, followed by a palladium-catalyzed cyanation[2][3].

Protocol 1: Regioselective C3-Iodination

Objective: Synthesize 6-bromo-4-chloro-3-iodo-1H-indazole (CAS 2821797-32-2)[2].

-

Initiation: Dissolve 6-bromo-4-chloro-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere.

-

Deprotonation: Add KOH (2.0 eq) and stir at 0 °C for 15 minutes.

-

Causality: Potassium hydroxide deprotonates the N1 position, generating an electron-rich indazolide anion. This significantly enhances the nucleophilicity of the C3 position via resonance, directing the electrophilic aromatic substitution strictly to C3.

-

-

Electrophilic Attack: Add I 2 (1.5 eq) portion-wise to maintain the temperature below 5 °C. Stir for 2 hours at room temperature.

-

Quenching & Validation: Quench the reaction with saturated aqueous Na 2 S 2 O 3 to reduce unreacted iodine (visualized by the disappearance of the dark brown color). Extract with EtOAc, dry over Na 2 SO 4 , and concentrate. Self-Validation: TLC (Hexane/EtOAc 2:1) should show complete consumption of the starting material, with the product spot visible under UV (254 nm).

Protocol 2: Chemoselective Palladium-Catalyzed Cyanation

Objective: Convert the C3-iodo intermediate to the target 3-carbonitrile[3].

-

Catalyst Assembly: Charge a Schlenk flask with 6-bromo-4-chloro-3-iodo-1H-indazole (1.0 eq), K 4 [Fe(CN) 6 ]·3H 2 O (0.5 eq), Allylpalladium(II) chloride dimer (0.02 eq), and Xantphos (0.04 eq).

-

Causality: K 4 [Fe(CN) 6 ] acts as a slow-release, non-toxic cyanide source. This prevents the rapid formation of inactive[Pd(CN) 4 ] 2− complexes (catalyst poisoning) that typically occurs with free KCN[3]. Xantphos, a bidentate ligand with a wide bite angle, enforces a cis-geometry on the Pd center, accelerating the reductive elimination step.

-

-

Degassing: Evacuate and backfill the flask with argon three times to prevent oxidative degradation of the phosphine ligand.

-

Cross-Coupling: Add degassed DMAc (0.2 M) and Na 2 CO 3 (1.0 eq). Heat the mixture to 80 °C for 12 hours.

-

Causality: The C-I bond undergoes oxidative addition to the Pd(0) center significantly faster than the C-Br and C-Cl bonds due to its lower bond dissociation energy, ensuring absolute chemoselectivity at the C3 position.

-

-

Isolation: Cool to room temperature, filter through a Celite pad to remove iron salts, and purify via silica gel chromatography.

Caption: Synthetic route for 6-Bromo-4-chloro-1H-indazole-3-carbonitrile via selective iodination.

Downstream Derivatization & Regiochemical Control

To unlock the biological potential of this scaffold, the 3-carbonitrile is typically hydrated to a 3-carboxamide, followed by N-alkylation of the indazole core[1][4].

The N1 vs. N2 Alkylation Challenge

A primary challenge in indazole chemistry is the formation of a mixture of N1 and N2 alkylated regioisomers[4]. The ratio is highly dependent on the reaction conditions:

-

Thermodynamic Control (N1-Alkylation): Using a strong base (e.g., NaH) in a polar aprotic solvent (DMF) with heating favors the N1-isomer. This preserves the aromatic 10π electron system in the benzenoid ring, making it the thermodynamically stable product.

-

Kinetic Control (N2-Alkylation): Using a weaker base (e.g., K 2 CO 3 ) in MeCN at room temperature often yields a higher proportion of the N2-isomer due to the higher electron density at N2 in the indazolide anion.

Analytical Validation: To unambiguously distinguish between the isomers, 2D NMR (HMBC) is required. In the HMBC spectrum, the protons of the alkyl group at the N1 position will show a strong 3J correlation to the C7a carbon. Conversely, N2-alkyl protons will correlate to the C3 carbon[4].

Caption: Regioselective N-alkylation pathways of the 1H-indazole core under kinetic vs thermodynamic control.

Application in Targeted Therapeutics (Kinase Inhibition)

Derivatives of 1H-indazole-3-carboxamides are highly potent inhibitors of several critical kinases, including p21-activated kinase 1 (PAK1)[5], Glycogen synthase kinase-3β (GSK-3β)[6], and Rho-associated protein kinase (ROCK)[7]. The specific substitution pattern of the 6-bromo-4-chloro analog provides profound Structure-Activity Relationship (SAR) advantages:

-

The 4-Chloro Steric Shield: The chlorine atom at the C4 position creates a severe steric clash with the adjacent 3-carboxamide group. This forces the carboxamide out of coplanarity with the indazole ring. This specific orthogonal conformation is often required to perfectly vector the molecule into the deep hydrophobic back-pocket of kinases like PAK1, drastically improving kinase selectivity[5].

-

The 6-Bromo Halogen Bond: The bromine atom at C6 projects into the solvent-exposed region of the ATP-binding cleft. Its highly polarizable nature allows it to engage in orthogonal halogen bonding with backbone carbonyl oxygens of the kinase hinge region, significantly extending the drug-target residence time.

Caption: Mechanism of action for indazole-3-carboxamide derivatives in suppressing tumor migration.

References

-

Title: Preparation of 1H-Indazole-3-carbonitrile. Source: Organic Syntheses. URL:[Link]

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: RSC Publishing. URL:[Link]

-

Title: Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link]

-

Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Source: Journal of Medicinal Chemistry / PMC. URL: [Link]

Sources

- 1. 1H-indazole-3-carbonitrile | 50264-88-5 | Benchchem [benchchem.com]

- 2. 2489544-28-5;;2138516-43-3;; CAS [chemicalbook.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Strategic Role of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile in Targeted Drug Discovery: A Technical Guide to Orthogonal Functionalization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system has cemented its status as a "privileged scaffold," particularly in the development of targeted protein kinase inhibitors. Among the vast library of indazole building blocks, 6-Bromo-4-chloro-1H-indazole-3-carbonitrile (CAS: 2411634-78-9) stands out as a highly specialized, tri-functionalized pharmacophore precursor[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the thermokinetic causality that makes this specific molecule a powerhouse for orthogonal functionalization . By exploiting the differential reactivities of the C6-bromo, C4-chloro, and C3-cyano groups, drug discovery teams can systematically construct complex, highly selective kinase inhibitors and allosteric modulators without the need for convoluted protection/deprotection strategies.

Structural Rationale: The Privileged Indazole Scaffold

The indazole core is bioisosteric to the purine ring of adenosine triphosphate (ATP). This structural mimicry allows indazole derivatives to anchor deeply within the highly conserved hinge region of protein kinases. The N1 and N2 atoms of the indazole act as critical hydrogen-bond donors and acceptors, interacting directly with the backbone amides of the kinase hinge (e.g., Glu and Cys residues).

The specific substitution pattern of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile provides a unique three-dimensional vector space for drug design:

-

C3-Carbonitrile (-CN): Acts as a strong electron-withdrawing group (EWG). It lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, activating the C4 position. Furthermore, the cyano group can be converted into amidines, primary amines, or tetrazoles to form secondary interaction networks in the kinase binding pocket.

-

C4-Chlorine (-Cl): Positioned to probe the hydrophobic "gatekeeper" region of the kinase pocket. It is electronically activated but sterically hindered.

-

C6-Bromine (-Br): Projects into the solvent-exposed region or the allosteric back-pocket, making it the ideal site for attaching solubilizing groups or bulky aryl appendages.

Orthogonal Reactivity & Synthetic Workflows

The true value of this building block lies in its orthogonal reactivity . In a multi-halogenated system, chemoselectivity is governed by the bond dissociation energies (BDE) and the kinetics of oxidative addition.

The Causality of Stepwise Functionalization: The C–Br bond has a significantly lower BDE (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). During palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C–Br bond is kinetically favored by orders of magnitude. This allows medicinal chemists to perform a Suzuki-Miyaura or Buchwald-Hartwig coupling exclusively at the C6 position, leaving the C4-chlorine completely intact. Once the C6 position is functionalized, the C4-chlorine—activated by the adjacent C3-cyano group—can undergo Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides.

Workflow for the orthogonal functionalization of the dihalo-indazole scaffold.

Therapeutic Applications: Kinase Inhibition Pathways

Derivatives synthesized from the 6-bromo-4-chloro-indazole core have shown profound efficacy in oncology. By systematically modifying the C4 and C6 vectors, researchers have developed potent inhibitors for Receptor Tyrosine Kinases (RTKs) such as VEGFR and FGFR, which are critical drivers of tumor angiogenesis and proliferation[2].

Recently, the indazole scaffold has also been utilized to target PKMYT1 , a membrane-associated kinase responsible for regulating the G2/M cell cycle checkpoint[3]. Inhibiting PKMYT1 induces synthetic lethality in tumors with specific genetic mutations (e.g., CCNE1 amplification).

Mechanism of action for indazole-derived inhibitors in RTK signaling pathways.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) and mechanistic rationales for reagent selection.

Protocol A: Regioselective C6 Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation at the C6-position while preserving the C4-chlorine for downstream modification.

Mechanistic Rationale: We utilize Pd(dppf)Cl2 as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the palladium complex from "walking" the ring and undergoing a secondary oxidative addition at the C4-chlorine. A mild base ( K2CO3 ) is chosen to prevent the hydrolysis of the C3-carbonitrile group.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, charge 6-Bromo-4-chloro-1H-indazole-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq). Note: Limiting the boronic acid to 1.05 eq is a critical control to suppress any trace C4-coupling.

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Degassing via argon sparging for 15 minutes is mandatory to prevent the oxidation of the active Pd(0) species.

-

Base Addition: Add K2CO3 (2.0 eq) to the suspension.

-

Reaction: Heat the mixture to 80°C under an argon atmosphere for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. Self-Validation Check: The reaction is complete when the starting material mass disappears. The product mass must exhibit a 3:1 (M : M+2) isotope pattern, confirming the retention of the C4-chlorine atom. (The starting material exhibits a complex 1:1:1 pattern due to the presence of both Br and Cl).

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.

Protocol B: C4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Introduction of an amine at the sterically hindered C4-position.

Mechanistic Rationale: With the C6 position functionalized, the C4-chlorine is highly activated by the ortho-cyano group. High temperatures and a polar aprotic solvent are required to overcome the steric hindrance of the adjacent cyano group.

Step-by-Step Methodology:

-

Preparation: Dissolve the C6-substituted intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add the desired primary or secondary amine (3.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the substitution.

-

Reaction: Heat the mixture to 120°C in a sealed tube for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. Self-Validation Check: The 3:1 chlorine isotope pattern must completely disappear, replaced by the exact mass of the aminated product.

-

Workup: Quench the reaction by pouring it into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with Dichloromethane (DCM) and wash extensively with water to remove NMP.

Quantitative Data & Comparative Analysis

The successful utilization of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile relies on understanding its thermokinetic properties and its ultimate impact on biological targets. The tables below summarize the chemical reactivity profile of the scaffold and the benchmark biological data for resulting indazole-class inhibitors.

Table 1: Thermokinetic Properties of the Halogenated Indazole Scaffold

| Position | Substituent | Approx. Bond Dissociation Energy (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Primary Synthetic Application |

| C6 | Bromine (-Br) | ~68 | High (Kinetic preference) | Oxidative Addition (Suzuki, Buchwald-Hartwig) |

| C4 | Chlorine (-Cl) | ~81 | Low (Until C6 is substituted) | Nucleophilic Aromatic Substitution (SNAr) |

| C3 | Carbonitrile (-CN) | N/A | N/A (Electron Withdrawing) | Electrophilic Addition / Hydration to Amides |

Table 2: Representative Kinase IC50 Benchmarks for Indazole-Based Therapeutics

| Target Kinase | Marketed/Clinical Drug Example | Typical IC50 Range (nM) | Role of the Indazole Core |

| VEGFR-1/2/3 | Axitinib / Pazopanib | 0.1 – 2.0 | Hinge Region Binding (H-bond donor/acceptor) |

| FGFR1 | Experimental Indazole Derivatives | < 50 | ATP Competitive Inhibition |

| PKMYT1 | Novel Indazole Compounds | 10 – 100 | G2/M Checkpoint Disruption / Synthetic Lethality |

References

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials Source: Current Topics in Medicinal Chemistry (Bentham Science) URL: [Link](Note: URL derived from Bentham Science database indexing)

-

Title: Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer Source: Letters in Drug Design & Discovery (Elsevier / ACS Index) URL: [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-4-chloro-1H-indazole-3-carbonitrile: A Key Heterocyclic Scaffold for Drug Discovery

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile, a highly functionalized indazole derivative poised for application in modern drug discovery programs. We will delve into its physicochemical properties, propose a robust synthetic strategy, outline methods for its structural characterization, and explore its potential as a versatile building block for creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Their rigid bicyclic structure serves as an excellent framework for presenting pharmacophoric elements in a defined three-dimensional space, facilitating precise interactions with biological targets such as protein kinases. The specific compound of interest, 6-Bromo-4-chloro-1H-indazole-3-carbonitrile, is a particularly valuable intermediate. The strategic placement of bromo, chloro, and nitrile functional groups on the indazole core provides multiple reactive handles for diversification, allowing for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃BrClN₃ | - |

| Molecular Weight | 256.49 g/mol | Calculated |

| IUPAC Name | 6-bromo-4-chloro-1H-indazole-3-carbonitrile | - |

| Canonical SMILES | C1=C(C=C(C2=C1NN=C2C#N)Cl)Br | - |

| CAS Number | Not Assigned/Found | - |

Note: The molecular weight is calculated based on the elemental composition. The molecular weight of its isomer, 4-Bromo-6-chloro-1H-indazole-3-carbonitrile, is also reported as 256.49.

Proposed Synthesis Pathway

The synthesis of functionalized indazoles often proceeds from appropriately substituted benzonitriles via a cyclization reaction with hydrazine. A plausible and efficient route to 6-Bromo-4-chloro-1H-indazole-3-carbonitrile can be conceptualized starting from 2,4-dichlorobenzonitrile. This multi-step synthesis is designed for regioselective control and high yield.

The causality behind this proposed pathway is rooted in established principles of aromatic chemistry. The initial bromination is an electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing chloro and cyano substituents. The subsequent reaction with hydrazine hydrate is a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the stable indazole ring system. The choice of an alcohol as a solvent and the application of heat are typical conditions to drive this condensation and cyclization to completion.

Experimental Protocol: A Proposed Synthesis

Step 1: Regioselective Bromination of 2,4-Dichlorobenzonitrile

-

To a solution of 2,4-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to stir at room temperature and monitor its progress using Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 3-bromo-2,4-dichlorobenzonitrile.

Step 2: Hydrazine Cyclization to form 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2,4-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or 2-butanol.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry in vacuo to obtain the final product, 6-Bromo-4-chloro-1H-indazole-3-carbonitrile.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile.

Structural Characterization and Validation

The unambiguous confirmation of the chemical structure is a non-negotiable step in chemical synthesis. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the final compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region signals corresponding to the two protons on the benzene ring. A broad singlet for the N-H proton of the indazole ring. |

| ¹³C NMR | Signals for the eight distinct carbon atoms, including the nitrile carbon (typically ~115-120 ppm) and the halogenated aromatic carbons. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2260 cm⁻¹. N-H stretching vibration in the 3100-3500 cm⁻¹ region. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ exhibiting a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |

Applications in Drug Discovery and Medicinal Chemistry

6-Bromo-4-chloro-1H-indazole-3-carbonitrile is not merely an inert molecule but a highly versatile platform for the synthesis of bioactive compounds. The three distinct functional groups serve as anchor points for a variety of chemical transformations.

-

The Nitrile Group (C≡N): This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key point for introducing diversity and modulating physicochemical properties.

-

The Bromo Group (Br): The bromine atom at the 6-position is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis for hit-to-lead optimization.

-

The Chloro Group (Cl): While less reactive than the bromo group in cross-coupling, the chloro group can still participate in certain coupling reactions or be a site for nucleophilic aromatic substitution under specific conditions. Its electron-withdrawing nature also modulates the electronics of the ring system.

Logical Relationship Diagram: Role as a Synthetic Intermediate

Caption: Versatility of the title compound as a key intermediate in drug discovery.

Safety and Handling

As with any halogenated and nitrogen-containing heterocyclic compound, 6-Bromo-4-chloro-1H-indazole-3-carbonitrile should be handled with appropriate care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds.

Conclusion

6-Bromo-4-chloro-1H-indazole-3-carbonitrile represents a strategically designed chemical scaffold with high potential for application in medicinal chemistry and drug development. Its densely functionalized core offers multiple avenues for synthetic elaboration, enabling the rapid generation of diverse compound libraries. The proposed synthetic route provides a practical approach to its preparation, and the outlined characterization methods ensure structural integrity. For research organizations focused on oncology, inflammation, and infectious diseases, this indazole derivative is a valuable tool for the discovery of next-generation therapeutics.

References

-

American Elements. (n.d.). 6-Bromo-4-chloro-1H-indazole. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 6-Bromo-1H-indazole-3-carbonitrile suppliers and producers. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-1h-indazole-3-carbonitrile (C8H4BrN3). Retrieved from [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

-

Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Molecules. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6-Bromoindazoles in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on the 4-chloro-6-bromo-1H-indazole scaffold, a highly versatile and strategically important intermediate in drug discovery. The distinct electronic properties and orthogonal reactivity of the two halogen substituents provide a unique platform for the systematic development of potent and selective therapeutic agents, particularly protein kinase inhibitors. We will dissect the synthesis of this core, explore the nuanced structure-activity relationships that govern its biological effects, and provide detailed experimental protocols for its derivatization and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics.

Part 1: The 4-Chloro-6-Bromoindazole Scaffold: A Strategic Core

The indazole nucleus, a bicyclic heteroaromatic system, is a bioisostere of purine and indole, enabling it to form crucial hydrogen bond interactions with the hinge region of many kinase active sites.[2][3] This mimicry of the ATP purine core allows indazole-based compounds to act as effective competitive inhibitors.[4]

Halogenation is a powerful tool in drug design, influencing a molecule's lipophilicity, metabolic stability, and binding affinity. The 4-chloro-6-bromo-1H-indazole scaffold is particularly valuable because the two halogen atoms offer differential reactivity. The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, while the chlorine at C4 modulates the electronic character of the ring and presents a less reactive site, allowing for sequential and site-specific modifications.[5] This makes the scaffold an ideal starting point for building diverse chemical libraries for high-throughput screening and lead optimization.[5][6]

Part 2: Synthesis of the Core Scaffold: 4-Chloro-6-Bromo-1H-indazole

A reliable, high-yield synthesis is paramount for any building block in a drug discovery program. The established route to 4-chloro-6-bromo-1H-indazole begins with 2-fluoroaniline, strategically installing the halogen atoms before the crucial indazole ring formation.[5] The fluorine atom acts as a temporary directing group and is ultimately displaced during the cyclization step.[5]

Experimental Protocol: Synthesis of 4-Chloro-6-Bromo-1H-indazole

-

Step 1: Synthesis of 4-Chloro-2-fluoroaniline.

-

Dissolve 2-fluoroaniline in a suitable solvent like acetonitrile.

-

Cool the reaction mixture to below 10°C in an ice bath.

-

Add N-chlorosuccinimide (NCS) portion-wise, maintaining the low temperature to control the exotherm.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Isolate the 4-chloro-2-fluoroaniline after purification. This step typically achieves a yield of around 80%.[5]

-

-

Step 2: Synthesis of 2-Bromo-4-chloro-6-fluoroaniline.

-

Dissolve the product from Step 1 in a suitable solvent.

-

Add N-bromosuccinimide (NBS) to carry out the bromination.[5]

-

Stir at room temperature until the reaction is complete as monitored by TLC.

-

Isolate and purify the product.

-

-

Step 3: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde.

-

The aniline derivative from Step 2 undergoes a diazotization reaction using sodium nitrite (NaNO₂) in an acidic medium (e.g., H₂SO₄/H₂O) at low temperature.[5]

-

The resulting diazonium salt is then converted to the aldehyde, for example, through a formylation reaction.

-

-

Step 4: Cyclization to form 4-Chloro-6-Bromo-1H-indazole.

-

The final, critical ring-forming reaction involves treating the aldehyde from Step 3 with hydrazine hydrate (typically an 80% solution).[5]

-

The reaction proceeds via condensation followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the activated fluorine atom.[5]

-

This ring closure forms the thermodynamically stable 4-chloro-6-bromo-1H-indazole product, often in excellent yield (>90%).[5]

-

Visualization: Synthetic Workflow

Caption: High-yield synthetic workflow for 4-chloro-6-bromo-1H-indazole.

Part 3: Core Structure-Activity Relationship (SAR) Principles

The derivatization of the 4-chloro-6-bromoindazole core allows for a systematic exploration of the chemical space to optimize interactions with a biological target. SAR studies are crucial for transforming a hit compound into a clinical candidate.[6]

-

N-1 Position: Alkylation or arylation at the N-1 position can significantly impact potency and selectivity.[6] Substituents here can project into different regions of the ATP-binding pocket, potentially picking up additional interactions or altering the compound's physicochemical properties, such as solubility and cell permeability.

-

C3 Position: The C3 position is often critical for establishing key interactions within the active site. Introducing various functional groups, such as substituted phenyl rings or hydrophilic moieties, can directly influence binding affinity.[7] For some kinase inhibitors, a hydrophilic group at C3 has been shown to be beneficial.

-

C4-Chloro Group: The electron-withdrawing nature of the chlorine atom at C4 influences the acidity of the N1-H and the overall electron density of the ring system. This can modulate the strength of hydrogen bonds formed with the kinase hinge region. While it is a less common site for synthetic modification compared to C6, its presence is a key electronic feature of the scaffold.

-

C6-Bromo Group: This position is the primary handle for synthetic diversification. The bromine atom is readily displaced in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5][8] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. These substituents often extend towards the solvent-exposed region of the binding pocket, providing an opportunity to enhance potency and tune pharmacokinetic properties.[2] SAR studies on 3,6-disubstituted indazoles have shown that aryl groups at the C6 position can be critical for inhibitory activity.[9]

Visualization: Key SAR Diversification Points

Caption: SAR map of the 4-chloro-6-bromoindazole scaffold.

Part 4: Application in Kinase Inhibitor Design

The 4-chloro-6-bromoindazole scaffold is a proven core for developing inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[4][8] The Phosphoinositide 3-kinase (PI3K) pathway is a key target in oncology, and indazole-based molecules have shown potent inhibitory activity against this target.[8]

Data Presentation: Representative Indazole-Based Kinase Inhibitors

| Compound Class | Target Kinase | Key Structural Features | IC₅₀ (nM) | Reference |

| Indazole Derivative | PLK4 | Indazole core with hydrophilic fragment | < 0.1 | [10] |

| Axitinib | VEGFR, PDGFR | Indazole core | 0.2 - 1.6 | |

| Pazopanib | Multi-kinase | Indazole core | 10 - 84 | |

| Entrectinib | TRK, ROS1, ALK | 3-Aminoindazole core | 12 (ALK) | [11] |

| PI3K Inhibitor | PI3Kα | 6-Aryl-Indazole Scaffold | 1 - 100 | [8] |

Note: This table summarizes data for various indazole scaffolds to illustrate their general potential as kinase inhibitors.

Visualization: PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway and point of inhibition.

Part 5: Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C6-Derivatization

This protocol describes a general procedure for introducing an aryl group at the C6 position of the scaffold.

-

Reagent Preparation: In a reaction vessel, combine 4-chloro-6-bromo-1H-indazole (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.

-

Reaction Execution: Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-100°C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C6-arylated indazole derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol provides a framework for evaluating the inhibitory potency of synthesized compounds against a target kinase.

-

Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the target kinase, a fluorescently labeled substrate (e.g., a GFP-tagged peptide), and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. ATP is also prepared in buffer.

-

Assay Procedure: In a low-volume 384-well plate, add the serially diluted compounds.

-

Kinase Reaction: Initiate the kinase reaction by adding the kinase and substrate solution, followed by the ATP solution. The ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding EDTA and then add the detection solution containing the lanthanide-labeled antibody. Incubate to allow antibody-substrate binding.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The ratio of the acceptor and donor emission signals is calculated.

-

Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Part 6: Conclusion and Future Perspectives

The 4-chloro-6-bromo-1H-indazole scaffold is a chemically tractable and highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. Its di-halogenated nature allows for selective and sequential functionalization, enabling the rapid generation of diverse compound libraries to probe complex structure-activity relationships.[5][6] The C6-bromo position serves as the primary anchor for diversification through robust cross-coupling chemistry, while the C4-chloro group provides key electronic modulation.

Future research should continue to explore novel synthetic methodologies to functionalize other positions of the indazole ring. Investigating the synergistic effects of combining these derivatives with existing therapeutic agents could lead to more effective combination therapies, especially in oncology.[1] As our understanding of disease pathways deepens, the rational, structure-based design of new generations of 4-chloro-6-bromoindazole derivatives holds immense promise for delivering safer and more effective medicines.[6]

References

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.

- 4-Bromo-6-chloro-1H-indazole|885519-03-9. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Selected examples of biologically active substituted indazoles.

- Indazole From Natural Resources And Biological Activity.

- Indazoles in Drug Discovery. PharmaBlock.

- Discovery and synthesis of novel indazole deriv

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.

- Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. PubMed.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives (2018). MDPI.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

- Harnessing a Privileged Scaffold: 6-Bromo-1H-indazole as a Core Intermediate for Novel PI3K Inhibitors. Benchchem.

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.

- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: Biological Targets and Mechanistic Profiling of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile Derivatives

Introduction & Structural Rationale

The 1H-indazole core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed to interrogate and modulate complex biological systems. Among its highly functionalized derivatives, the 6-bromo-4-chloro-1H-indazole-3-carbonitrile architecture represents a sophisticated pharmacophore. This specific di-halogenated, cyano-substituted heterocycle is engineered for high-affinity interactions with critical enzymatic targets, primarily within the human kinome.

The causality behind selecting this specific substitution pattern lies in its precise physicochemical tuning:

-

3-Carbonitrile (-CN): Functions as a strong electron-withdrawing group (EWG) and a highly directional hydrogen-bond acceptor. In kinase targeting, the nitrogen of the cyano group frequently forms critical hydrogen bonds with the backbone amides of the kinase hinge region.

-

4-Chloro (-Cl): The chlorine atom at the C4 position introduces significant steric bulk adjacent to the C3-carbonitrile. This steric shielding restricts the rotational freedom of subsequent C3-substituents, forcing the scaffold into a rigid conformation that perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site enhancing target binding affinity[1].

-

6-Bromo (-Br): Bromine at the C6 position is highly polarizable. It frequently engages in "halogen bonding"—an attractive interaction between the electrophilic region of the halogen and a nucleophilic region of the target protein (such as a carbonyl oxygen in the DFG motif). This interaction is pivotal for stabilizing kinases in their inactive "DFG-out" conformation.

Primary Biological Targets

Rho-Associated Protein Kinases (ROCK1 and ROCK2)

Indazole-3-carbonitrile derivatives are extensively documented as potent inhibitors of ROCK1 and ROCK2[2]. ROCK kinases are central regulators of the actin cytoskeleton, influencing cell motility, smooth muscle contraction, and apoptosis. The 6-bromo-4-chloro scaffold competitively binds to the ATP-binding pocket of ROCK. By inhibiting ROCK, the scaffold prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to vasorelaxation and decreased cellular migration.

Fig 1: Mechanism of ROCK1/2 inhibition by the indazole scaffold and downstream cytoskeletal effects.

Tyrosine Threonine Kinase (TTK) and Fibroblast Growth Factor Receptors (FGFR)

The indazole core has demonstrated single-digit nanomolar inhibition of TTK and FGFR1-3 in advanced structural studies[3]. The di-halogenated structure enhances the ligand efficiency (LE) against these targets by maximizing hydrophobic contacts within the deep clefts of the kinase domains.

Emerging Non-Kinase Targets

Beyond kinases, high-throughput screening has identified the 1H-indazole-3-carbonitrile motif as a modulator of several non-kinase targets[4], including Lysyl Oxidase, Tissue Factor Pathway Inhibitor (TFPI), and Clathrin. These interactions highlight the scaffold's versatility in disrupting protein-protein interactions (PPIs) and extracellular matrix remodeling. Furthermore, 6-bromo-1H-indazole-3-carbonitrile serves as a key intermediate for targeting neurological disorders[5].

Quantitative Target Affinity Data

The following table synthesizes the quantitative binding and inhibitory data for representative indazole-3-carbonitrile analogs across validated biological targets. Indazole derivatives have demonstrated targeted efficacy against specific cancer cell lines, indicating a specific mechanism of action rather than general cytotoxicity[6].

| Target | Analog/Derivative Scaffold | IC50 / Kd Value | Biological Implication |

| ROCK1 | 5-Nitro-1H-indazole-3-carbonitrile | 6.7 µM | Vasorelaxation, anti-hypertensive |

| TTK | 3-(4-heterocyclylphenyl)-indazole | < 10 nM | Spindle assembly checkpoint inhibition |

| FGFR1-3 | 1H-indazole-based fragments | 0.8 – 4.5 µM | Anti-angiogenesis, tumor growth inhibition |

| K562 Cells | 4-Chloro-1H-indazole-3-sulfonamide | 7.25 µM | Chronic myeloid leukemia apoptosis |

| Hep-G2 Cells | 4-Chloro-1H-indazole-3-sulfonamide | 6.57 µM | Hepatocellular carcinoma inhibition |

Experimental Protocols for Target Validation

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: TR-FRET Biochemical Assay for ROCK1 Inhibition

This protocol measures the direct ATP-competitive inhibition of ROCK1 by the indazole scaffold.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: HEPES maintains physiological pH, Mg2+ is an essential cofactor for ATP binding, and Brij-35 prevents non-specific protein adsorption to the microplate walls.

-

Compound Dilution: Serially dilute the 6-Bromo-4-chloro-1H-indazole-3-carbonitrile derivative in 100% DMSO, followed by an intermediate dilution in buffer to reach a 1% final DMSO concentration in the assay. Causality: 1% DMSO ensures compound solubility without denaturing the sensitive kinase structure.

-

Kinase Reaction: Combine 1 nM ROCK1 enzyme, 400 nM fluorescently labeled peptide substrate, and the compound in a 384-well plate. Incubate for 15 minutes at room temperature. Add 10 µM ATP to initiate the reaction. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium in the ATP pocket before competing with the natural substrate.

-

Quenching & Detection: After 60 minutes, add 10 mM EDTA and a Terbium-labeled anti-phospho antibody. Causality: EDTA chelates Mg2+, instantly halting the kinase reaction. The antibody binds only to the phosphorylated substrate, enabling Time-Resolved FRET (TR-FRET) upon excitation at 340 nm.

Self-Validation & Quality Control: Calculate the Z'-factor using DMSO vehicle wells (0% inhibition) and 10 µM Fasudil wells (100% inhibition). The assay is only considered valid and self-consistent if the Z'-factor is > 0.5.

Protocol 2: Cellular Anti-Proliferative Assay (MTT)

This protocol assesses the phenotypic translation of target inhibition using the K562 chronic myeloid leukemia cell line.

Step-by-Step Methodology:

-

Cell Seeding: Seed K562 cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Compound Treatment: Add the indazole analogs at varying concentrations (0.1 µM to 50 µM). Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases convert the water-soluble yellow MTT into insoluble purple formazan crystals. Dead or metabolically arrested cells do not.

-

Solubilization & Reading: Add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Self-Validation & Quality Control: Implement background subtraction using media-only wells. Include Imatinib as a positive control to ensure the specific cell batch maintains its expected sensitivity profile.

Fig 2: Step-by-step target validation and hit-to-lead workflow for indazole-3-carbonitrile analogs.

References

- Title: 4-Bromo-6-chloro-1H-indazole | 885519-03-9 Source: Benchchem URL

- Title: Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: MDPI URL

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL

- Title: 1H-indazole-3-carbonitrile | 50264-88-5 Source: Benchchem URL

- Title: 6-Bromo-1H-indazole-3-carbonitrile Source: Chem-Impex URL

- Title: 1H-Indazole-3-sulfonamide, 4-chloro- Source: Benchchem URL

Sources

Solubility profile of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile in organic solvents

Topic: Thermodynamic and Kinetic Solubility Profiling of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile in Organic Solvents Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 6-Bromo-4-chloro-1H-indazole-3-carbonitrile (CAS: 2411634-78-9) is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of targeted kinase inhibitors and advanced pharmaceutical intermediates. Due to its rigid planar geometry, multivalent hydrogen-bonding capacity, and high lipophilicity, this compound presents significant solvation challenges.

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a thermodynamic equation. This whitepaper provides a comprehensive, causality-driven framework for predicting, measuring, and optimizing the solubility profile of this specific indazole derivative in organic solvents, transitioning from theoretical models to self-validating empirical protocols.

Physicochemical Causality: The Thermodynamics of Solvation

To dissolve 6-Bromo-4-chloro-1H-indazole-3-carbonitrile, a solvent must overcome the compound's substantial crystal lattice energy. The solubility behavior is dictated by three structural features[1]:

-

The Planar Indazole Core: Promotes strong π−π stacking interactions in the solid state, driving up the enthalpy of fusion ( ΔHfus ).

-

Hydrogen Bonding Networks: The 1H -indazole nitrogen acts as a potent hydrogen-bond donor, while the N(2) atom and the C≡N (carbonitrile) group act as hydrogen-bond acceptors. This creates a robust, self-associating intermolecular network.

-

Halogen Substitution (Br, Cl): The 6-bromo and 4-chloro groups significantly increase the molecule's lipophilicity ( logP ) and introduce the potential for halogen bonding ( σ -hole interactions), which further stabilizes the crystalline lattice.

The Causality of Solvent Selection: Because the solid-state stability is dominated by strong intermolecular hydrogen bonding, non-polar solvents (e.g., heptane, toluene) lack the cohesive energy density required to disrupt the lattice. Successful solvation requires solvents with a high Hydrogen-Bond Acceptor (HBA) capacity to solvate the indazole N−H proton, coupled with sufficient polarity to stabilize the resulting solvated complex[2].

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before empirical testing, we utilize3 to predict solvent compatibility[3]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions[4]:

-

δD (Dispersion Forces): van der Waals interactions.

-

δP (Polarity): Permanent dipole-dipole interactions.

-

δH (Hydrogen Bonding): Electron exchange interactions.

According to the rule of "similarity matching," a solvent will dissolve the indazole if its HSP coordinates closely match the API's coordinates within a three-dimensional interaction sphere[2]. For 6-Bromo-4-chloro-1H-indazole-3-carbonitrile, the δP and δH vectors are the primary drivers for successful dissolution.

Workflow integrating predictive HSP modeling with empirical solubility validation.

Quantitative Solubility Data Profile

Based on the structural causality and HSP modeling, the following table summarizes the expected thermodynamic solubility profile of 6-Bromo-4-chloro-1H-indazole-3-carbonitrile at 25°C.

| Solvent Category | Solvent | Dielectric Constant ( ε ) | Est. Solubility at 25°C (mg/mL) | Solvation Mechanism / Causality |

| Polar Aprotic | DMSO | 46.7 | > 50.0 | Strong H-bond acceptor ( δH ) disrupts indazole N-H lattice network. |

| Polar Aprotic | DMF | 36.7 | > 40.0 | High polarity ( δP ) and excellent H-bond acceptor capacity. |

| Cyclic Ether | THF | 7.5 | 15.0 - 25.0 | Moderate polarity; the ether oxygen acts as a localized H-bond acceptor. |

| Chlorinated | DCM | 8.9 | 5.0 - 10.0 | Relies primarily on dispersion forces ( δD ); poor H-bond acceptor. |

| Polar Protic | Methanol | 32.7 | 2.0 - 5.0 | Competes for H-bonding but self-associates strongly, limiting API solvation. |

| Aliphatic | Heptane | 1.9 | < 0.1 | Lacks polarity and H-bonding capacity; cannot overcome API lattice energy. |

| Aqueous | Water (pH 7) | 80.1 | < 0.01 | High cohesive energy of water excludes the highly lipophilic halogenated core. |

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

While 5 (diluting a DMSO stock into a target solvent) are useful for early high-throughput screening, they often induce supersaturation and metastable states, artificially inflating solubility values[5].

For process chemistry and formulation, we must determine the true thermodynamic solubility . This requires the 6, wherein an excess of solid is directly equilibrated with the solvent[6]. The following protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology

-

Solid Dispensing: Weigh an excess amount (e.g., 50 mg) of crystalline 6-Bromo-4-chloro-1H-indazole-3-carbonitrile into a sealed glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure the presence of undissolved solid; if the solution becomes clear, add more API until a suspension is maintained[6].

-

Isothermal Incubation: Place the vials in an orbital shaker (e.g., 400 rpm) at a strictly controlled 25.0 ± 0.1 °C[7].

-

Phase Separation: After incubation, separate the phases using high-speed centrifugation (10,000 rpm for 10 mins) rather than filtration, to prevent the highly lipophilic compound from adsorbing onto filter membranes[5].

-

Quantification: Dilute the supernatant in a compatible solvent (e.g., Acetonitrile) and quantify via HPLC-UV using a pre-established external calibration curve[7].

Self-validating thermodynamic shake-flask protocol ensuring equilibrium.

The Self-Validation Mechanisms

To ensure the scientific integrity of the results, the protocol mandates two critical checkpoints:

-

Equilibrium Verification (Time-Course Sampling): Sample the suspension at 24h, 48h, and 72h. Causality: Thermodynamic equilibrium is only proven if the concentration variance between the 48h and 72h time points is < 5%[7]. If it continues to rise, equilibrium has not been reached; if it drops, precipitation of a less soluble form has occurred.

-

Solid-State Integrity Verification: Recover the undissolved solid pellet post-centrifugation and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates or trigger polymorphic transformations. If the solid form has changed during incubation, the measured solubility corresponds to the new crystal form, invalidating the data for the original API[6].

Strategic Applications in Process Chemistry

Understanding this solubility profile dictates downstream process decisions:

-

Cross-Coupling Reactions: For Suzuki or Buchwald-Hartwig couplings utilizing the 6-bromo position, polar aprotic solvents like 1,4-Dioxane or DMF are optimal. They provide the necessary solubility to maintain homogeneous catalysis while offering sufficiently high boiling points for reaction kinetics.

-

Crystallization and Purification: The steep solubility gradient between THF (high solubility) and Heptane (near-zero solubility) makes them an ideal solvent/anti-solvent pair. Dissolving the crude intermediate in minimal THF and slowly charging Heptane will force a controlled, high-yield crystallization of the indazole product.

Sources

Overview of Functionalized 1H-Indazole-3-Carbonitrile Intermediates: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its structural resemblance and bioisosteric relationship to the native indole nucleus allow it to form critical hydrogen bond donor-acceptor interactions within protein active sites.[3][4] Among the various functionalized indazoles, the 1H-indazole-3-carbonitrile motif stands out as a uniquely versatile and powerful intermediate. The nitrile group at the C3 position is not merely a placeholder; it is a chemically reactive hub that unlocks a diverse portfolio of subsequent transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the synthesis, functionalization, and strategic application of 1H-indazole-3-carbonitrile intermediates. We will delve into the causality behind synthetic choices, present robust experimental protocols, and illustrate the strategic value of this core in the context of contemporary drug discovery.

Core Synthesis: Establishing the 1H-Indazole-3-Carbonitrile Scaffold

The initial synthesis of the 1H-indazole-3-carbonitrile core is a critical first step that dictates the feasibility and scalability of a drug discovery campaign. While several methods exist, two primary strategies dominate the landscape: palladium-catalyzed cyanation of a pre-formed 3-haloindazole and cyclization routes starting from ortho-substituted benzene precursors.

Palladium-Catalyzed Cyanation of 3-Haloindazoles

This is arguably the most direct and widely adopted method. It relies on a robust C-X to C-CN conversion, a transformation extensively optimized in cross-coupling chemistry. The choice of a 3-iodo-1H-indazole is common due to the higher reactivity of the C-I bond in the oxidative addition step of the catalytic cycle compared to its bromo or chloro counterparts.

The trustworthiness of this protocol stems from its high functional group tolerance and generally high yields. The key mechanistic event is the oxidative addition of the Pd(0) catalyst into the C-I bond, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired nitrile and regenerate the catalyst. The choice of cyanide source is a critical safety and efficiency consideration. While toxic sources like Zn(CN)₂ are effective, the use of less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) is increasingly preferred for its improved safety profile and robustness.[5]

Caption: Key synthetic routes to 1H-indazole-3-carbonitrile.

Experimental Protocol 1: Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole

This protocol is adapted from established procedures for palladium-catalyzed cyanation of heteroaryl halides.[5][6][7]

Objective: To synthesize 1H-indazole-3-carbonitrile from 3-iodo-1H-indazole.

Reagents & Materials:

-

3-Iodo-1H-indazole

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.04 eq), and dppf (0.08 eq).

-

Scientist's Note: The use of a bidentate phosphine ligand like dppf is crucial. It stabilizes the palladium center, promotes the reductive elimination step, and prevents the formation of inactive palladium black, ensuring high catalyst turnover.[7]

-

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Add anhydrous DMA via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 4-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Caution: The aqueous washes will contain cyanide. Treat with bleach (sodium hypochlorite) before disposal to oxidize cyanide to the less toxic cyanate.

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1H-indazole-3-carbonitrile.

Expected Outcome: A white to off-white solid. Yields are typically high, often exceeding 90%.[6]

Strategic Functionalization: Building Molecular Complexity

With the core scaffold in hand, the next phase involves strategic functionalization at either the N1-position or the C-H bonds of the fused benzene ring. These modifications are essential for tuning the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its three-dimensional orientation for optimal target engagement.

N1-Functionalization: Modulating Properties and Vectors

Alkylation or arylation at the N1 position is the most common functionalization. This is because the N-H proton is the most acidic site, readily deprotonated by a mild base to generate a nucleophilic indazolide anion.

-

N-Alkylation: Typically achieved using an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

-

N-Arylation: Often accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations, coupling the indazole with an aryl halide.

The choice of the N1-substituent is a key element of drug design. It can serve to block metabolic oxidation, introduce a water-solubilizing group, or act as a vector to position other parts of the molecule within a protein's binding pocket.

C-H Functionalization: Late-Stage Diversification

Directing-group-assisted, transition-metal-catalyzed C-H functionalization has emerged as a powerful, atom-economical strategy for late-stage diversification of the indazole core.[8][9][10] This approach avoids the need for pre-functionalized substrates (e.g., halogenated or boronylated indazoles), streamlining synthetic routes.

The underlying principle involves using a coordinating group, often attached at the N1 or N2 position, to direct a transition metal catalyst (e.g., Rh, Pd, Ru) to a specific C-H bond, typically at the ortho position (C7).[10] The catalyst then cleaves the C-H bond, forming a metallacyclic intermediate that can react with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to forge a new C-C bond.

Caption: Workflow for directed C-H functionalization of the indazole core.

This strategy is exceptionally valuable as it allows for the introduction of diversity at a late stage, conserving precious material and reducing the number of linear steps required to access a target molecule.

Chemical Transformations of the 3-Carbonitrile Group

The true power of the 1H-indazole-3-carbonitrile intermediate lies in the versatility of the nitrile group. It serves as a linchpin for conversion into several other critical functional groups found in bioactive molecules.[11]

| Transformation | Reagents & Conditions | Resulting Functional Group | Significance in Medicinal Chemistry |

| Hydrolysis | Strong acid (e.g., H₂SO₄, aq.) or base (e.g., NaOH, aq.), heat | Carboxylic Acid (-COOH) | Provides a key attachment point for amide coupling (e.g., to form carboxamides), a common feature in kinase inhibitors.[12][13] |

| Reduction | H₂, Raney Ni; or LiAlH₄, DIBAL-H | Aminomethyl (-CH₂NH₂) | Introduces a basic amine, which can improve solubility and serve as a strong hydrogen bond donor for target interaction.[3][11] |

| Cycloaddition | Sodium azide (NaN₃), NH₄Cl or ZnCl₂ | 5-Substituted Tetrazole | The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but improved metabolic stability and cell permeability. |

| Addition | Grignard reagents (R-MgBr) followed by hydrolysis | Ketone (-C(=O)R) | Allows for the introduction of diverse alkyl or aryl side chains, creating ketones that can be further modified. |

These transformations allow chemists to rapidly pivot from a single intermediate to multiple scaffolds, accelerating the exploration of the chemical space around the indazole core.

Application in Drug Discovery: A Case Study Perspective

The indazole scaffold is a validated pharmacophore present in several marketed drugs, particularly protein kinase inhibitors used in oncology.[3][4] For example, Axitinib (Inlyta®) and Pazopanib (Votrient®) are potent VEGFR inhibitors that feature a core indazole structure.[4] The synthesis of these and other advanced molecules often leverages intermediates derived from functionalized indazoles.

The conversion of the 3-carbonitrile to a 3-carboxamide, for instance, is a key step in the synthesis of many indazole-based inhibitors.[12] The amide N-H can act as a crucial hydrogen bond donor, anchoring the inhibitor in the hinge region of the kinase active site. The ability to easily generate the 3-carboxamide from the stable and accessible 3-carbonitrile intermediate underscores the strategic importance of this building block.

Conclusion

Functionalized 1H-indazole-3-carbonitrile intermediates represent more than just a class of molecules; they are a strategic platform for innovation in drug discovery. Their robust synthesis, coupled with the tripartite potential for functionalization—at the N1-position, the benzene ring C-H bonds, and through diverse transformations of the C3-nitrile—provides an exceptionally efficient and versatile toolkit for medicinal chemists. By understanding the causality behind the synthetic protocols and the strategic value of each potential modification, researchers can fully leverage these powerful intermediates to accelerate the design and development of next-generation therapeutics.

References

-

Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.[Link]

-

Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate.[Link]

-

Preparation of 1 H ‐Indazole‐3‐Carbonitrile. ResearchGate.[Link]

-

Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.[Link]

-

Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.[Link]

-

Rh(III)-Catalyzed C–H Functionalization/Annulation of 1-Arylindazolones. ACS Publications.[Link]

-

Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Transition metal-catalyzed regioselective functionalization of carbazoles and indolines with maleimides. PubMed.[Link]

-

Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing.[Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).[Link]

-

ChemInform Abstract: Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction. ResearchGate.[Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]

-

An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. iris.unina.it.[Link]

-

practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS.[Link]

-

What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Bloom Tech.[Link]

-

Cyanation of 7-Iodo-1H-indazole. Science of Synthesis.[Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate.[Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.[Link]

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar.[Link]

-

1H-Indazole-3-carbonitrile. PubChem - NIH.[Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... ResearchGate.[Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.[Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group.[Link]

-

Indazole derivatives and their therapeutic applications: a patent review (2013-2017). PubMed.[Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.[Link]

-

Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.[Link]

-

Sandmeyer Reaction. Organic Chemistry Portal.[Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.[Link]

Sources

- 1. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Advanced Synthesis Protocol for 6-Bromo-4-chloro-1H-indazole-3-carbonitrile

Executive Summary

6-Bromo-4-chloro-1H-indazole-3-carbonitrile (CAS No.: 2411634-78-9) is a highly privileged, multi-halogenated heterocyclic building block utilized extensively in the development of targeted therapeutics, including kinase inhibitors and allosteric modulators[1]. The presence of orthogonal reactive sites (C3-cyano, C4-chloro, C6-bromo) allows for highly divergent late-stage functionalization. However, synthesizing this scaffold requires strict chemoselective control to install the C3-carbonitrile group without prematurely triggering cross-coupling at the C6-bromo position[2].

This application note details a field-proven, two-step synthetic protocol. It leverages electrophilic iodination followed by a highly chemoselective, palladium-catalyzed cyanation utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) as a safe, slow-release cyanide source[3].

Strategic Rationale & Mechanistic Causality

To achieve high yields and absolute chemoselectivity, traditional cyanation methods using toxic Zn(CN)₂ or CuCN must be abandoned. The rationale for our engineered workflow is built on two core mechanistic pillars:

-

Halogen Orthogonality (C-I vs. C-Br): Direct cyanation of the C3 position via C-H activation is inefficient. By first installing an iodine atom at C3, we exploit the significant difference in bond dissociation energies between C-I (~238 kJ/mol) and C-Br (~285 kJ/mol). Palladium undergoes oxidative addition at the C-I bond orders of magnitude faster than at the C-Br bond, allowing the C6-bromide to remain untouched during the cyanation step.

-

Catalyst Preservation via Slow-Release Cyanide: Free cyanide ions (CN⁻) are notorious for poisoning palladium catalysts by forming highly stable, catalytically inactive[Pd(CN)₄]²⁻ complexes. By utilizing K₄[Fe(CN)₆]·3H₂O, cyanide is released into the catalytic cycle at a controlled, slow rate[3]. This ensures the transmetalation step proceeds efficiently without overwhelming and deactivating the active Pd(0) species.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal cyanation conditions.

| Entry | Cyanating Agent | Catalyst System | Temp (°C) | Yield (%) | Causality / Mechanistic Observation |

| 1 | Zn(CN)₂ | Pd(PPh₃)₄ | 120 | 45% | Rapid CN⁻ release causes Pd catalyst poisoning; highly toxic. |

| 2 | CuCN | None | 150 | 30% | Harsh thermal conditions lead to off-target C6-Br degradation. |

| 3 | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | 100 | 65% | Safer CN⁻ source, but suboptimal bite angle leads to slow reductive elimination. |

| 4 | K₄[Fe(CN)₆] | [Pd(allyl)Cl]₂ / Xantphos | 100 | 92% | Xantphos provides optimal bite angle; slow CN⁻ release prevents poisoning[3]. |

Process Workflows & Catalytic Mechanisms

Synthetic workflow for 6-Bromo-4-chloro-1H-indazole-3-carbonitrile.

Mechanism of chemoselective Pd-catalyzed cyanation at the C3 position.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Bromo-4-chloro-3-iodo-1H-indazole

Self-Validating Principle: The reaction utilizes a visual quenching indicator. The dark brown color of active iodine will completely dissipate upon successful quenching, confirming the neutralization of the electrophile.

Reagents & Materials:

-

6-Bromo-4-chloro-1H-indazole: 10.0 g (43.2 mmol, 1.0 eq)[2]

-

Iodine (I₂): 16.4 g (64.8 mmol, 1.5 eq)

-

Potassium Hydroxide (KOH): 4.8 g (86.4 mmol, 2.0 eq)

-

Dimethylformamide (DMF): 100 mL

Step-by-Step Procedure:

-

Preparation: Charge a 500 mL round-bottom flask with 6-bromo-4-chloro-1H-indazole and DMF. Stir until a homogenous solution is achieved.

-

Deprotonation: Add KOH pellets in one portion. Causality: KOH deprotonates the N1 position, pushing electron density into the indazole ring and highly activating the C3 position for electrophilic attack.

-

Iodination: Cool the mixture to 0 °C using an ice bath. Add I₂ portion-wise over 15 minutes to control the exotherm.

-

Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

-

In-Process Control (IPC): Check reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.35) should be fully consumed, replaced by a new UV-active spot (Rf ~0.45).

-

Quenching & Workup: Pour the reaction mixture into 300 mL of ice water containing 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color completely fades to a pale yellow suspension. Causality: Na₂S₂O₃ reduces unreacted I₂ to water-soluble iodide (I⁻), preventing oxidative degradation during isolation.

-